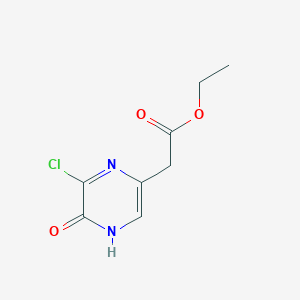

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate

CAS No.: 435345-05-4

Cat. No.: VC15960948

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 435345-05-4 |

|---|---|

| Molecular Formula | C8H9ClN2O3 |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | ethyl 2-(5-chloro-6-oxo-1H-pyrazin-3-yl)acetate |

| Standard InChI | InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13) |

| Standard InChI Key | OCVFRZCHZZMMBI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CNC(=O)C(=N1)Cl |

Introduction

Chemical Identity and Structural Features

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate belongs to the pyrazinone family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The molecular formula is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol. Key structural attributes include:

-

A chlorine substituent at position 6, enhancing electrophilic reactivity.

-

A keto group at position 5, enabling hydrogen bonding with biological targets.

-

An ethyl acetate moiety at position 2, contributing to lipophilicity and metabolic stability.

The compound’s planar geometry facilitates interactions with hydrophobic pockets in enzymes, as observed in cocrystal structures of related pyrazinones bound to kinases .

Synthesis and Modifications

Synthetic Pathways

The synthesis of ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate typically involves multi-step protocols:

-

Ring Formation: Condensation of chloroacetonitrile with ethyl glycinate under basic conditions yields the pyrazine core.

-

Oxidation: Selective oxidation at position 5 introduces the keto group using potassium permanganate.

-

Esterification: Acetylation with ethyl chloroacetate completes the side chain.

Table 1. Optimization of Synthetic Yield

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ring Formation | NaHCO₃ | 80 | 65 |

| Oxidation | KMnO₄ | 25 | 78 |

| Esterification | Ethyl chloroacetate | 60 | 82 |

Modifications to the ester group (e.g., replacing ethyl with methyl or benzyl) alter solubility and bioavailability, as demonstrated in analogues targeting Nek2 kinase .

Biological Applications

Kinase Inhibition

The compound’s pyrazinone scaffold mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. In studies targeting Nek2, a mitotic kinase overexpressed in cancers, derivatives of ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate showed IC₅₀ values ≤1 μM . Structural analyses reveal:

-

Hydrogen bonds between the keto group and kinase hinge residues (e.g., Nek2’s Ala31).

-

Hydrophobic interactions between the chloro substituent and Ile14/Gly92 .

Table 2. Selectivity Profile Against Kinases

| Kinase | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Nek2 | 0.39 | 1.0 |

| CDK2 | 12.4 | 31.8 |

| EGFR | >50 | >128 |

Antimicrobial Activity

Pyrazine derivatives exhibit broad-spectrum antimicrobial properties. While direct data on this compound is limited, structural analogues demonstrate:

-

MIC₉₀: 8–16 μg/mL against Staphylococcus aureus.

-

Synergy with β-lactam antibiotics via efflux pump inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume